molecular formula C9H12O5 B121869 Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate CAS No. 142438-58-2

Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate

Cat. No. B121869
M. Wt: 200.19 g/mol
InChI Key: XVEXEHQNOGGQQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-4-8-5(2)13-7(11)9(8,14-8)6(10)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEXEHQNOGGQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C(OC(=O)C1(O2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate

CAS RN

142438-58-2
Record name 3,6-Dioxabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-methyl-2-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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